Acetyl tetrapeptide-5

Vue d'ensemble

Description

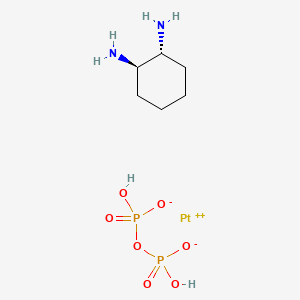

Acetyl tetrapeptide-5 has the following sequence: Ac-β-{Ala}-His-Ser-His-OH., also known as EyeSeryl[“], is a naturally derived tetrapeptide with remarkable properties. It has been extensively studied for its effects on the delicate skin around the eyes[“]. This compound inhibits glycosylation (a process related to protein modification) and ACE-1 (angiotensin-converting enzyme 1) activity[“].Reduces eye puffiness by improving the vascular system and strengthening the skin under the eyes.Relieves vascular pressure[“].

Synthetic Analysis

Synthesis Reaction Equation:

Acetyl tetrapeptide-5 is synthesized through chemical methods. The specific reaction equation may vary depending on the synthetic route, but it typically involves coupling amino acids to form the peptide bond.

The synthesis reaction equation can be represented as:Acetyl tetrapeptide-5=Ac-Gly-Glu-Pro-Ala-NH2[“]

Reaction Conditions:

The synthesis of this compound requires suitable conditions for peptide bond formation. Common conditions include:

Solvent: Typically, organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used.

Coupling Reagents: Commonly used reagents include N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Protecting Groups: To prevent unwanted side reactions, protecting groups (e.g., Boc or Fmoc) are employed during amino acid coupling.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures[“].

Reaction Steps:

The synthesis involves sequential coupling of protected amino acids (Glycine, Glutamic acid, Proline, and Alanine) to form the tetrapeptide.

Each step includes deprotection of the amino group, coupling, and subsequent purification.

Reaction Mechanism:

The mechanism primarily involves nucleophilic attack of the amino group of one amino acid on the carbonyl carbon of another, leading to peptide bond formation.

Protecting groups ensure selective reactions at specific sites[“].

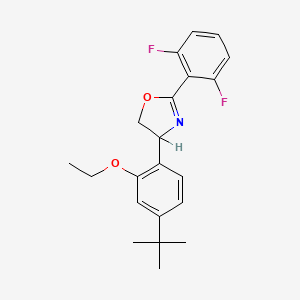

Molecular Structure

Atomic Arrangement:

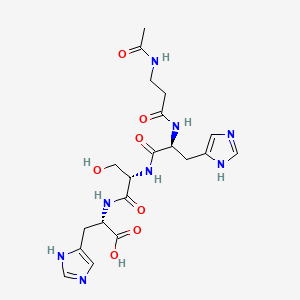

The atoms in Acetyl tetrapeptide-5 are arranged in a specific sequence: N-acetyl-β-alanyl-L-histidyl-L-seryl-L-histidine.

The peptide backbone consists of alternating peptide bonds between the amino acids[“].

Bonding Types:

The primary chemical bonds in this compound are peptide bonds (amide bonds) that link the amino acids together.

Additionally, there are hydrogen bonds between the peptide backbone and side chains.

Geometry:

The geometry of this compound follows the typical α-helix or β-sheet secondary structures found in peptides.

The specific conformation depends on the interactions between the side chains and the backbone.

Electron Cloud Distribution:

The electron cloud distribution in this compound is influenced by the arrangement of atoms and their electronegativities.

The peptide bond electrons are delocalized along the backbone, contributing to the overall stability.

Stereochemistry:

This compound contains three chiral centers (stereocenters).

As a result, it has eight possible stereoisomers (2< sup> 3< /sup> = 8), considering the different arrangements of the amino acid side chains.

These stereoisomers can exhibit different biological activities[“].

Resonance Structures:

Peptides like this compound do not typically exhibit resonance structures in the same way as organic molecules.

However, the peptide bond itself has partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group[“].

Mécanisme D'action

Target of Action

Acetyl tetrapeptide-5 primarily acts on the delicate skin around the eyes. Its specific targets include:

Under-Eye Bags: this compound targets the puffiness and swelling (edema) commonly seen as under-eye bags.

Mode of Action

This compound exerts its effects through the following mechanisms:

Inhibition of Glycosylation: It inhibits glycosylation, a process where sugar molecules attach to proteins. By doing so, it helps reduce water retention and edema, leading to decreased under-eye puffiness.

ACE-1 Inhibition: this compound also inhibits angiotensin-converting enzyme 1 (ACE-1) activity. ACE-1 plays a role in regulating blood pressure and fluid balance. By reducing ACE-1 activity, this compound contributes to relieving vascular pressure and minimizing edema 1.

Result of Action

The action of this compound leads to the following effects:

Reduced Under-Eye Puffiness: By targeting edema and improving the vascular system, it helps reduce puffiness and dark circles under the eyes.

Physical Properties

State

Acetyl tetrapeptide-5 exists as a crystalline solid at standard temperature and pressure (STP).

Color and Appearance

Color: this compound is typically white to cream-colored.

Appearance: It appears as a fine powder with a smooth texture.

Density

The density of this compound is approximately 1.443 g/cm³[“].

Melting Point and Boiling Point

Melting Point: The predicted melting point of this compound is approximately 1237.3℃ [“].

Solubility

This compound is soluble in phosphate-buffered saline (PBS) at pH 7.2, with a solubility of 10 mg/ml[“].

Electrical Conductivity and Thermal Conductivity

This compound does not exhibit significant electrical conductivity[“].

Chemical properties

Chemical Reaction Types

This compound is a peptide composed of four amino acids linked by peptide bonds. It typically undergoes the following chemical reactions:

Hydrolysis: Peptide bonds can be hydrolyzed by water, breaking down the peptide into its constituent amino acids.

Oxidation: Amino acid side chains may undergo oxidation reactions, affecting the overall stability of the peptide.

Reactivity

With Oxygen: this compound is relatively stable in the presence of oxygen. However, like most peptides, it may be susceptible to oxidation over time.

With Water: It is water-soluble and stable in aqueous solutions[“].

With Acids and Bases: this compound is generally stable under neutral pH conditions. Extreme acidic or basic environments may affect its stability[“].

Redox Property

This compound does not exhibit significant redox properties. It is neither strongly oxidizing nor reducing.

Acidity

The peptide has a predicted pKa (acid dissociation constant) of approximately 2.76[“]. This suggests that it is weakly acidic.

Stability

Stability: this compound is stable under normal storage conditions (2-8°C) as a crystalline solid [“].

Decomposition: Decomposition is unlikely under typical cosmetic formulation conditions. However, extreme heat or prolonged exposure to strong acids or bases may lead to peptide degradation.

Biochemical Properties

Acetyl tetrapeptide-5 is a cosmeceutical matricin peptide,It is a crystalline solid[“].

Cellular Effects This compound is primarily used in skincare formulations.It is to have anti-aging effects, particularly related to reducing puffiness and dark circles around the eyes[“].

Molecular Mechanism This compound may modulate inflammation, improve microcirculation, and enhance skin barrier function[“].

Applications De Recherche Scientifique

Skin Hydration and Barrier Function Enhancement

Acetyl tetrapeptide-5 has been studied for its ability to improve skin hydration and enhance the skin barrier function. It promotes the expression of aquaporins, which are water channels in the epidermis. By increasing water transport through these channels, this compound helps maintain skin moisture and reduce transepidermal water loss (TEWL)[“]. This property makes it valuable for formulations targeting dry or dehydrated skin.

Reduction of Under-Eye Puffiness and Dark Circles

One of the most well-known applications of this compound is in eye creams and serums. It specifically targets under-eye puffiness and dark circles. By inhibiting glycosylation and reducing edema, it helps improve the appearance of tired or swollen eyes[“]. Its effectiveness in this area has made it a popular ingredient in cosmetic products.

Anti-Aging and Collagen Stimulation

This compound plays a role in collagen synthesis and skin rejuvenation. It stimulates fibroblast activity, leading to increased collagen production. Collagen is essential for maintaining skin elasticity and firmness. By promoting collagen synthesis, this compound contributes to anti-aging effects, including wrinkle reduction[“].

Wound Healing and Tissue Repair

Research suggests that this compound may accelerate wound healing. It modulates inflammatory responses and promotes tissue repair by enhancing cellular communication. Its application in wound care formulations could aid in faster recovery and scar reduction[“].

Antioxidant Properties

This compound exhibits antioxidative effects. It helps protect skin cells from oxidative stress caused by free radicals. By scavenging these harmful molecules, it contributes to overall skin health and may prevent premature aging[“].

Anti-Inflammatory Activity

Inflammation is a common factor in skin conditions such as redness, irritation, and sensitivity. This compound has been investigated for its anti-inflammatory properties. It modulates cytokine production and reduces inflammation, making it suitable for sensitive or reactive skin care products [“].

Whitening and Brightening Effects

Although less studied than some other applications, this compound has been explored for its potential to improve skin tone and reduce pigmentation. It may contribute to a more even complexion by inhibiting melanin synthesis [“].

Safety and Non-Toxicity

This compound is generally considered safe for topical use. Toxicity studies have not reported adverse effects. Its non-irritating nature makes it suitable for sensitive skin formulations [“].

Product Comparison

Acetyl tetrapeptide-5 and Ac-DEVD-CHO: Similarities and Differences of Organic Compounds

Similarities

Synthetic Tetrapeptides: Both this compound and Ac-DEVD-CHO are synthetic tetrapeptides, which means they are made up of four amino acids[“][“].

Biological activities: Both peptides have specific biological activities. This compound is known for its calming, smoothing, hydrating, and firmness-enhancing benefits when applied to skin[“]. It also acts as a selective modulator of vascular permeability, essentially regulating fluid movement within the delicate under-eye area[“]. On the other hand, Ac-DEVD-CHO is a competitive inhibitor for Caspase-3/7, and it can inhibit apoptosis (cell death) activated by Caspase-3[“][“].

Applications in Research: Both this compound and Ac-DEVD-CHO are used in scientific research. This compound is used in skincare research for its antioxidant and anti-aging properties[“]. Ac-DEVD-CHO is used in apoptosis research to study events downstream of Caspase-3/7 activation[“].

Structure: Both this compound and Ac-DEVD-CHO have specific molecular structures that allow them to target specific cellular processes[“][“].

Differences

Amino Acid Sequence: The amino acid sequences of this compound and Ac-DEVD-CHO are different. This difference in sequence leads to different properties and functions[“][“].

Function: this compound is known for its calming, smoothing, hydrating, and firmness-enhancing benefits when applied to skin. It also acts as a selective modulator of vascular permeability, essentially regulating fluid movement within the delicate under-eye area. On the other hand, Ac-DEVD-CHO is a competitive inhibitor for Caspase-3/7, and it can inhibit apoptosis (cell death) activated by Caspase-3[“][“].

Applications: this compound is primarily used in skincare products for its beneficial effects on skin. In contrast, Ac-DEVD-CHO is used in scientific research, particularly in the study of apoptosis or programmed cell death[“][“].

Molecular Weight: The molecular weights of this compound and Ac-DEVD-CHO are different due to their different amino acid sequence[“][“]s.

Solubility: The solubility of these peptides is vary depending on their amino acid composition and sequence.

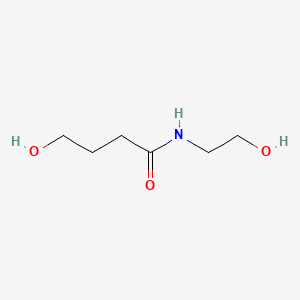

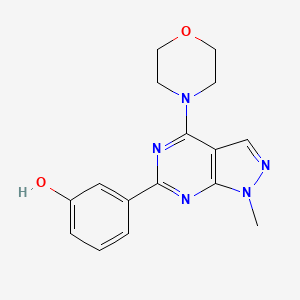

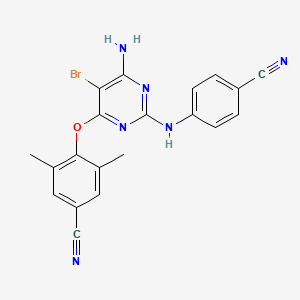

Related Small Molecules

7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid,P-Hydroxyhippuryl-his-leu-OH,H-Tyr-Lys-OH,H-Tyr-Lys-OH,Mca-Ala-Pro-Lys(Dnp)-OH,Abz-ser-pro-3-nitro-tyr-OH,Abz-ser-pro-3-nitro-tyr-OH,Abz-FR-K(Dnp)-P-OH,Tyrosyltyrosine,Deserpidine,Bms-265246,SQ 28853 ,Vicenin 3,RXP 407 ,H-Ile-Arg-OH Acetate,Delapril hydrochloride,Oleacein,Vicenin-2,Indolapril hydrochloride,Cilazapril,Phosphoramidon disodium,

Common Problem

Some frequently asked questions about Acetyl tetrapeptide-5

What is this compound?

A synthetic peptide that has calming, smoothing, hydrating, and firmness-enhancing benefits when applied to skin[“].

What are the potential applications of this compound in liver regeneration?

These studies suggest that this compound may aid in liver regeneration through various mechanisms including changes in gene expression, growth factor production, cytokine-mediated pathways, and activation of specific signaling pathways important for cell proliferation and metabolic homeostasis[“].

Orientations Futures

Future research on Acetyl tetrapeptide-5 is poised to expand our understanding of its role in cell cycle regulation, mental health, gene expression, therapeutic applications, endocrinology, oncology, and neurodegenerative diseases. These areas hold promise for developing new treatments and advancing our knowledge of cellular and molecular biology.

Cell Cycle and Cancer Research: this compound has shown potential in inhibiting transitions in the cell cycle of hepatocytes. Future research could explore its role in liver regeneration and its implications in cancer therapy, especially considering its selective effect on normal versus leukemic cells .

Neuroprotection and Mental Health: Studies on tetrapeptides similar to this compound have shown antidepressant-like actions in animal models. Further investigation could elucidate its potential in treating depression and other mental health disorders (Deiko et al., 2017).

Chromatin Accessibility and Gene Regulation: The role of this compound in histone acetylation could be a significant avenue for future research, particularly in understanding how it influences chromatin structure and transcription factor access, which is crucial in gene expression and epigenetic regulation (Lee, Hayes, Pruss, & Wolffe, 1993).

Therapeutic Applications: There is potential for further exploring this compound analogs as candidates for inhibiting hematopoietic stem and progenitor cell proliferation in vivo. This could have significant implications in developing new therapeutic agents for conditions involving abnormal cell proliferation.

Endocrinology and Oncology: The elevated concentration of this compound analogs in malignant thyroid tumors compared to benign lesions suggests a potential role in thyroid gland malignancy. Future studies could focus on its implications in endocrinology and oncology.

Neurodegenerative Diseases: Research on maize tetrapeptide-anchored gold nanoparticles, similar in structure to this compound, showing neuroprotective effects, can guide future investigations into treatments for neurodegenerative diseases like Alzheimer's (Zhang et al., 2021).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTFCACGLKOUGI-JYJNAYRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10231560 | |

| Record name | Acetyl tetrapeptide-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820959-17-9 | |

| Record name | Acetyl tetrapeptide-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0820959179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl tetrapeptide-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10231560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL TETRAPEPTIDE-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1DFQ308G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the proposed mechanisms of action for acetyl tetrapeptide-5 in combating skin aging?

A1: this compound is suggested to combat skin aging primarily through two mechanisms:

- Reducing Glycation: [] this compound is believed to prevent the cross-linking of collagen fibers by inhibiting glycation. Glycation, the process of sugar molecules binding to proteins, can lead to the formation of Advanced Glycation End Products (AGEs) which contribute to skin stiffness and wrinkle formation.

- Improving Microcirculation: [] Research suggests this compound may help improve microcirculation in the skin, potentially reducing puffiness under the eyes (periorbital puffiness), a common sign of aging.

Q2: Are there any studies demonstrating the efficacy of this compound in improving skin appearance?

A2: While more research is needed, some studies have shown promising results:

- Reduction in Skin Roughness: A human in vivo study observed a significant decrease in skin roughness after eight weeks of applying a cosmetic product containing this compound loaded liposomes and rutin smartCrystals®. The study also found a positive correlation between the applied dose and the observed effect. []

- Synergistic Effects with Other Peptides: Research indicates that this compound, when combined with other peptides like carnosine, hexapeptide-11, and acetyl hexapeptide-3, might offer enhanced anti-aging benefits. This specific mixture demonstrated a significant reduction in cellular oxidative stress markers and an increase in skin components like hydroxyproline and elastin, contributing to a more youthful appearance. []

Q3: What are the potential advantages of formulating this compound within liposomes for topical application?

A3: Liposomes, spherical vesicles composed of phospholipid bilayers, offer several advantages for delivering this compound to the skin:

- Enhanced Penetration: Liposomes can improve the penetration of encapsulated compounds like this compound through the skin barrier, potentially leading to increased efficacy. []

- Targeted Delivery: Liposomes can be designed to release their contents in a controlled manner and target specific skin layers, maximizing the delivery of this compound to areas where it is needed most. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.